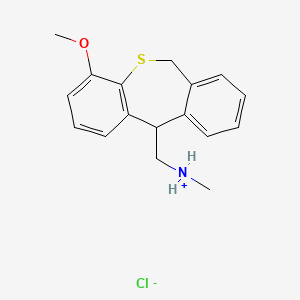
4-Methoxy-11-(methylaminomethyl)-6,11-dihydrodibenzo(b,e)thiepin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxy-6,11-dihydrobenzocbenzothiepin-11-yl)-N-methylmethanamine;hydrochloride is a heterocyclic organic compound with the molecular formula C16H18ClNOS and a molecular weight of 307.838 g/mol . It is known for its applications in various fields of scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-(4-methoxy-6,11-dihydrobenzocbenzothiepin-11-yl)-N-methylmethanamine;hydrochloride can be achieved through multiple synthetic routes. One common method involves the reaction of benzocbenzothiepin derivatives with amines under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: It can undergo substitution reactions with appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxy-6,11-dihydrobenzocbenzothiepin-11-yl)-N-methylmethanamine;hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis.
Biology: In studies related to its biological activity.
Industry: Used in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-methoxy-6,11-dihydrobenzocbenzothiepin-11-yl)-N-methylmethanamine;hydrochloride include:
- N-[(4-methoxy-6,11-dihydrobenzo cbenzothiepin-11-yl)methyl]acetamide : A related compound with different functional groups . The uniqueness of 1-(4-methoxy-6,11-dihydrobenzocbenzothiepin-11-yl)-N-methylmethanamine;hydrochloride lies in its specific molecular structure and the resulting chemical and biological properties.
6,11-dihydrobenzo[b,e]thiepin-11-amine: Another heterocyclic compound with similar structural features.
Eigenschaften
CAS-Nummer |
82394-10-3 |
|---|---|
Molekularformel |
C17H20ClNOS |
Molekulargewicht |
321.9 g/mol |
IUPAC-Name |
(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)methyl-methylazanium;chloride |
InChI |
InChI=1S/C17H19NOS.ClH/c1-18-10-15-13-7-4-3-6-12(13)11-20-17-14(15)8-5-9-16(17)19-2;/h3-9,15,18H,10-11H2,1-2H3;1H |
InChI-Schlüssel |
NMQXJIAJDPUOSU-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH2+]CC1C2=C(C(=CC=C2)OC)SCC3=CC=CC=C13.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


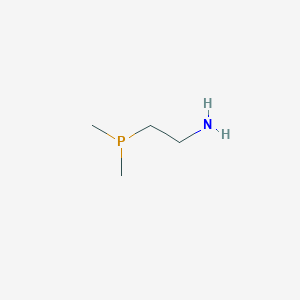
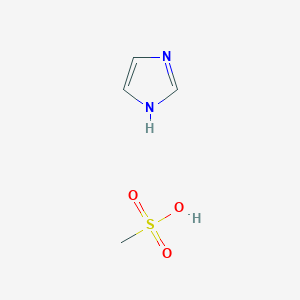




![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)

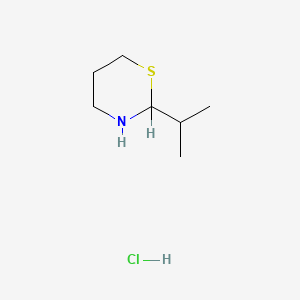
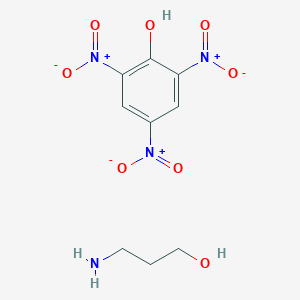
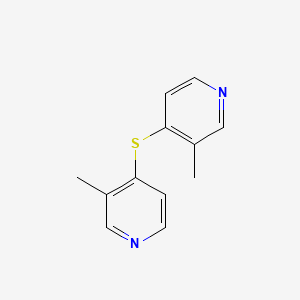

![8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14430106.png)

